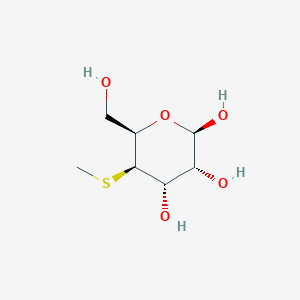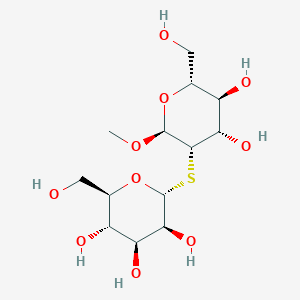![molecular formula C32H44N7O20P3S B10778050 S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinapoyl Coenzyme A is a derivative of coenzyme A, formed through the reaction with sinapic acid. It is a crucial intermediate in the biosynthesis of sinapoyl esters, which are secondary metabolites in plants known for their antioxidant and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapoyl Coenzyme A is typically synthesized through the esterification of coenzyme A with sinapic acid. This reaction is often carried out under acidic conditions to facilitate the formation of the ester bond . The process involves the following steps:
- Dissolving coenzyme A and sinapic acid in an appropriate solvent such as methanol or dichloromethane.
- Adding a catalytic amount of acid, such as hydrochloric acid, to the reaction mixture.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product through techniques like chromatography to obtain pure Sinapoyl Coenzyme A.
Industrial Production Methods: Industrial production of Sinapoyl Coenzyme A follows similar principles but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often involves:
- Using bulk quantities of coenzyme A and sinapic acid.
- Employing continuous flow reactors to maintain consistent reaction conditions.
- Implementing advanced purification methods like high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: Sinapoyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The ester bond in Sinapoyl Coenzyme A can be targeted for substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sinapoyl aldehyde, while reduction could produce sinapoyl alcohol.
Scientific Research Applications
Sinapoyl Coenzyme A has diverse applications in scientific research:
Biology: In plant biology, it is essential for studying the biosynthesis of secondary metabolites and their roles in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly its antioxidant and antimicrobial properties.
Industry: Sinapoyl Coenzyme A and its derivatives are investigated for use in natural product-based pesticides and preservatives.
Mechanism of Action
The mechanism of action of Sinapoyl Coenzyme A involves its role as a substrate in enzymatic reactions. It is primarily involved in the biosynthesis of sinapoyl esters through the action of specific enzymes like sinapoyltransferases. These enzymes catalyze the transfer of the sinapoyl group to various acceptor molecules, leading to the formation of biologically active compounds . The molecular targets and pathways include:
Enzymatic Transfer: Sinapoyl Coenzyme A acts as a donor of the sinapoyl group in enzymatic reactions.
Pathways: It is part of the phenylpropanoid pathway, which is crucial for the synthesis of various plant secondary metabolites.
Comparison with Similar Compounds
Sinapoyl Coenzyme A can be compared with other coenzyme A derivatives such as:
Cinnamoyl Coenzyme A: Similar in structure but derived from cinnamic acid. It is involved in the biosynthesis of cinnamoyl esters.
Feruloyl Coenzyme A: Derived from ferulic acid, it participates in the formation of feruloyl esters, which also have antioxidant properties.
Uniqueness: Sinapoyl Coenzyme A is unique due to its specific role in the biosynthesis of sinapoyl esters, which have distinct biological activities compared to other esters. Its formation from sinapic acid, a compound with multiple methoxy groups, imparts unique chemical properties that differentiate it from other coenzyme A derivatives.
Properties
Molecular Formula |
C32H44N7O20P3S |
|---|---|
Molecular Weight |
971.7 g/mol |
IUPAC Name |
S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C32H44N7O20P3S/c1-31(2)29(32(31,45)30(44)35-8-7-20(40)34-9-10-63-21(41)6-5-16-11-17(53-3)23(42)18(12-16)54-4)58-62(51,52)59-61(49,50)55-13-19-25(57-60(46,47)48)24(43)28(56-19)39-15-38-22-26(33)36-14-37-27(22)39/h5-6,11-12,14-15,19,24-25,28-29,42-43,45H,7-10,13H2,1-4H3,(H,34,40)(H,35,44)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48) |
InChI Key |
HJGDVDUGXUSOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C(=O)NCCC(=O)NCCSC(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
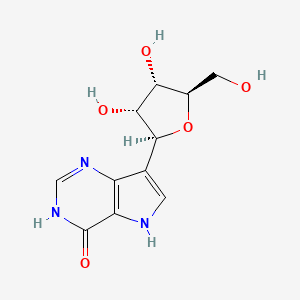
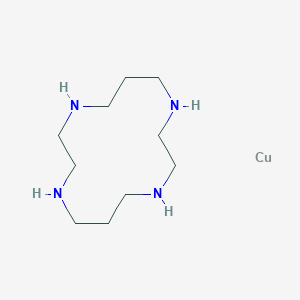
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
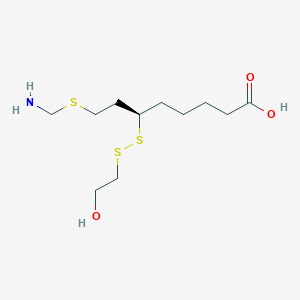

![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)

